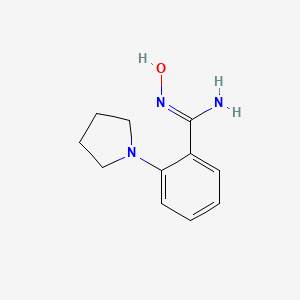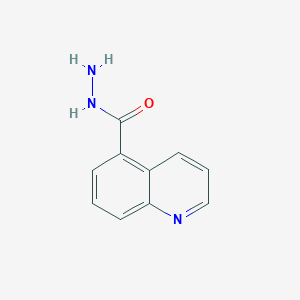
Quinoline-5-carbohydrazide
Overview
Description
Quinoline-5-carbohydrazide is an organic compound that belongs to the quinoline family. Quinoline is a nitrogen-containing heterocyclic aromatic compound, and the carbohydrazide group is a functional group containing a carbonyl group bonded to a hydrazine moiety. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-5-carbohydrazide can be synthesized through several methods. One common method involves the reaction of quinoline-5-carboxylic acid with hydrazine hydrate. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
Quinoline-5-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Quinoline-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5-carboxylic acid.
Reduction: It can be reduced to form quinoline-5-carboxaldehyde.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Quinoline-5-carboxylic acid.
Reduction: Quinoline-5-carboxaldehyde.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline-5-carbohydrazide involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, leading to neuroprotective effects. Additionally, it can interfere with the synthesis of nucleic acids, thereby exhibiting antimicrobial and antitumor activities.
Comparison with Similar Compounds
Quinoline: The parent compound of quinoline-5-carbohydrazide, known for its antimalarial properties.
Quinoline-5-carboxylic acid: A precursor in the synthesis of this compound.
Quinoline-5-carboxaldehyde: A reduction product of this compound.
Uniqueness: this compound is unique due to its carbohydrazide functional group, which imparts distinct biological activities
Properties
IUPAC Name |
quinoline-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYLKYGVWUPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655757 | |
| Record name | Quinoline-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96541-83-2 | |
| Record name | Quinoline-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)


![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)

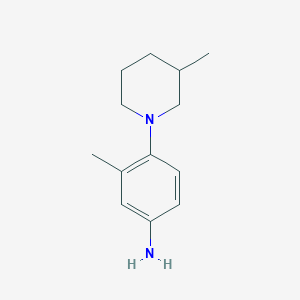
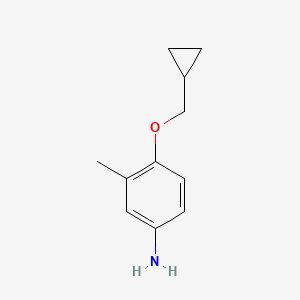
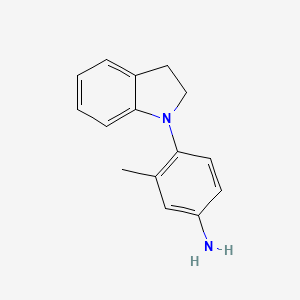
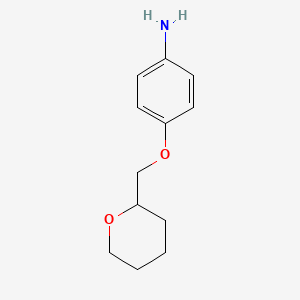
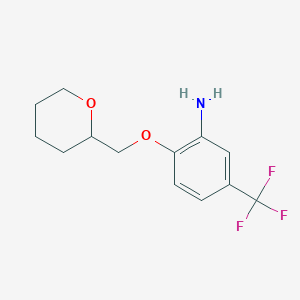
![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)
